6-[5-(2,3,4-Trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
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Overview
Description
The compound contains a pyrrolo[3,4-c]pyrrole ring which is a bicyclic structure containing two nitrogen atoms. It also has a pyridine ring which is a six-membered ring with one nitrogen atom. The compound is substituted with a 2,3,4-trimethoxybenzoyl group and a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-c]pyrrole ring system, possibly through a cyclization reaction. The 2,3,4-trimethoxybenzoyl group could potentially be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The presence of the nitrile group would introduce polarity into the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitrile group could be hydrolyzed to give a carboxylic acid. The pyrrole ring is also susceptible to electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the nitrile group and the aromatic rings would likely make it relatively stable. It’s also likely to be soluble in organic solvents due to the presence of the methoxy groups .Scientific Research Applications
Antioxidant and Antimicrobial Activities
A study by Bassyouni et al. (2012) explored the synthesis of various compounds, including derivatives similar to the chemical structure . They investigated these compounds for their antioxidant and antimicrobial activities. The study concluded that certain compounds demonstrated high activity against pathogens like Staphylococcus aureus and Candida albicans, and also exhibited significant antioxidant properties (Bassyouni et al., 2012).
Conducting Polymers from Low Oxidation Potential Monomers
Sotzing et al. (1996) conducted research on derivatized bis(pyrrol-2-yl) arylenes, which are structurally related to the chemical . They found that these compounds can oxidize at low potentials to form cation radicals, indicating potential use in the field of conducting polymers (Sotzing et al., 1996).
Molecular Docking and Screening for Antimicrobial Activity
Flefel et al. (2018) synthesized novel pyridine derivatives and conducted molecular docking screenings, revealing moderate to good binding energies on target proteins. These compounds showed antimicrobial and antioxidant activity, suggesting their potential application in pharmaceuticals (Flefel et al., 2018).
Fused Heterocyclic Compounds for Antioxidant Activity
Salem et al. (2015) utilized a derivative of tetrahydropyrimidine for the synthesis of various fused heterocyclic compounds. They characterized these compounds and investigated their antioxidant activities, indicating potential applications in fields requiring oxidative stress mitigation (Salem et al., 2015).
Potential as Corrosion Inhibitors
Dandia et al. (2013) synthesized pyrazolopyridine derivatives and investigated their effects on the corrosion of mild steel in acidic environments. Their findings suggest that compounds with a similar structure to 6-[5-(2,3,4-Trimethoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile could serve as potential corrosion inhibitors (Dandia et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is present in this compound, have been known to inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can inhibit their targets effectively, leading to various biological effects . For instance, TMP-bearing compounds can inhibit tubulin polymerization, which is crucial for cell division .
Biochemical Pathways
For example, inhibition of tubulin can affect the cell cycle , particularly the G2/M phase .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects by inhibiting their targets . They have also demonstrated significant efficacy against various pathogens, indicating their potential as anti-parasitic, anti-fungal, and anti-bacterial agents .
Properties
IUPAC Name |
6-[5-(2,3,4-trimethoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-28-18-6-5-17(20(29-2)21(18)30-3)22(27)26-12-15-10-25(11-16(15)13-26)19-7-4-14(8-23)9-24-19/h4-7,9,15-16H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBVPTQHHYTXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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